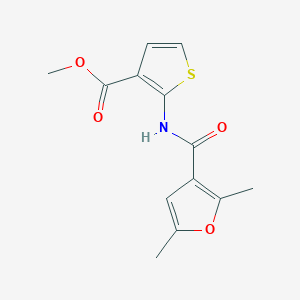![molecular formula C19H16N2O3S B2635824 N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 515841-87-9](/img/structure/B2635824.png)
N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that falls under the category of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves combining thiazole and sulfonamide, groups with known antibacterial activity . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” is not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Disposition and Metabolism of Compounds :
- The study by Renzulli et al. (2011) discusses the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, providing insights into its pharmacokinetic profile. The compound underwent extensive metabolism, with the principal route being oxidation of the benzofuran ring, and elimination primarily through feces. This highlights the significance of understanding metabolic pathways in drug development and the importance of the benzofuran component, which might be structurally related to the compound (Renzulli et al., 2011).
Pharmacokinetics and Metabolic Patterns :
- Almeida & Soares-da-Silva (2003) provide an examination of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BIA 2-093, a new putative antiepileptic drug. The compound was extensively metabolized and well-tolerated in oral doses, laying a foundation for further clinical trials. This research emphasizes the necessity of thorough pharmacokinetic studies in drug development and might offer parallels in the metabolism and application of structurally similar compounds (Almeida & Soares-da-Silva, 2003).
Neurological Applications
5-HT(1A) Receptor Occupancy and Drug Development :
- The work of Rabiner et al. (2002) delves into the occupancy of the 5-HT(1A) receptor by a novel antagonist, which is crucial for the treatment of anxiety and depression. The study signifies the importance of receptor occupancy in drug efficacy and safety, potentially offering insights into the mechanism of action for related compounds (Rabiner et al., 2002).
PET Imaging and Cognitive Impairment :
- Suotunen et al. (2010) conducted a study on visual assessment of [11C]PIB PET in patients with cognitive impairment. The correlation between visual and quantitative analyses supported the feasibility of visual evaluation in clinical settings, indicating the potential of certain compounds in diagnosing and understanding cognitive diseases (Suotunen et al., 2010).
Wirkmechanismus
Target of Action
Thiazole derivatives, which “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is part of, are known to have a wide range of medicinal and biological properties . They have been found in many potent biologically active compounds, such as anticancer medicines .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways, leading to various physiological effects .
Result of Action
Thiazole derivatives can have a wide range of effects, depending on their specific structures and targets .
Biochemische Analyse
Biochemical Properties
The compound N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been studied in the context of cancer cells . The compound has shown anticancer activity against certain cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide vary with different dosages in animal models
Eigenschaften
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-17(13-7-3-2-4-8-13)20-19(25-12)21-18(22)16-11-23-14-9-5-6-10-15(14)24-16/h2-10,16H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNOXNPGJQTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)




![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)

![Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate](/img/structure/B2635756.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2635759.png)
![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
